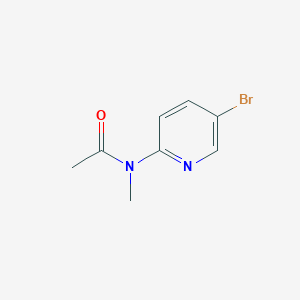

N-(5-bromopyridin-2-yl)-N-methylacetamide

Beschreibung

N-(5-Bromopyridin-2-yl)-N-methylacetamide is an acetamide derivative featuring a 5-bromo-substituted pyridinyl ring and a methyl group attached to the nitrogen atom. Its molecular formula is C₈H₈BrN₂O, with a molecular weight of 229.07 g/mol. This compound is structurally characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which enhances its electronic and steric properties. Acetamide derivatives are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable reactivity and binding capabilities .

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-4-3-7(9)5-10-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEOFUANYGHFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromo-2-aminopyridine with acetic anhydride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The reaction can be represented as follows:

[ \text{5-bromo-2-aminopyridine} + \text{acetic anhydride} \rightarrow \text{N-(5-bromopyridin-2-yl)-N-methylacetamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(5-bromopyridin-2-yl)-N-methylacetamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromopyridin-2-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly employed.

Major Products

Substitution: Products include N-(5-substituted-pyridin-2-yl)-N-methylacetamide derivatives.

Oxidation: N-oxide derivatives.

Reduction: De-brominated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-bromopyridin-2-yl)-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinyl Ring

N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3)

- Structure : Lacks the methyl group on the acetamide nitrogen.

- Molecular Weight : 215.05 g/mol.

- This compound has a 72% structural similarity to N-(5-bromopyridin-2-yl)-N-methylacetamide, highlighting the methyl group's impact on molecular interactions .

2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide

- Structure : Substitutes the bromopyridinyl group with a 4-bromophenyl ring.

- Key Difference : The phenyl ring introduces distinct electronic effects (e.g., stronger π-π stacking) compared to the pyridinyl group. Crystallographic studies reveal planar geometry with intermolecular hydrogen bonding (N–H···O and C–H···O) stabilizing the lattice .

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide

- Structure : Incorporates a benzoxazole ring linked via a sulfur atom.

- Key Difference: The benzoxazole moiety enhances aromaticity and may improve photophysical properties.

Functional Group Modifications

N-(5-Amino-3-bromopyridin-2-yl)acetamide (CAS 896161-09-4)

- Structure: Features an amino group at the 3-position of the pyridine ring.

- Key Difference: The amino group increases solubility in polar solvents and introduces hydrogen-bonding capabilities.

2-Chloro-N-pyridin-2-ylacetamide (CAS 5221-37-4)

- Structure : Replaces bromine with chlorine at the pyridinyl position.

- Key Difference : Chlorine's smaller atomic radius and lower electronegativity reduce steric and electronic effects compared to bromine. This compound has a 77% similarity score , suggesting comparable reactivity but distinct physicochemical profiles .

2,2’-(2-Hydroxyethylimino)bis[N-(αα-dimethylphenethyl)-N-methylacetamide]

- Structure: A bis-acetamide derivative with hydroxyethylimino and phenethyl groups.

- Application : Demonstrates 89% inhibition efficiency for mild steel corrosion in 1M HCl, attributed to adsorption on metal surfaces via electron-rich acetamide and aromatic groups. Quantum chemical calculations correlate inhibition efficacy with high electron-donating capacity .

Comparative Data Table

Biologische Aktivität

N-(5-bromopyridin-2-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and detailed analyses.

Chemical Structure and Properties

N-(5-bromopyridin-2-yl)-N-methylacetamide has the molecular formula C8H9BrN2O and a molecular weight of approximately 215.07 g/mol. The compound features a brominated pyridine ring, which is known to influence its biological interactions.

Biological Activities

Research indicates that N-(5-bromopyridin-2-yl)-N-methylacetamide exhibits several biological activities, particularly related to anti-inflammatory and anticancer properties. The following sections summarize the key findings related to its biological activity.

1. Anti-inflammatory Activity

The compound has been shown to inhibit pathways associated with inflammation. Similar compounds have demonstrated the ability to inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), suggesting that N-(5-bromopyridin-2-yl)-N-methylacetamide may exert similar effects. These pathways are crucial in mediating inflammatory responses, making this compound a potential candidate for treating inflammatory diseases.

2. Anticancer Properties

Studies have indicated that compounds with similar structures possess anticancer properties, potentially through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor growth. For instance, the inhibition of certain kinases involved in cell proliferation and survival has been highlighted in related research.

The exact mechanism by which N-(5-bromopyridin-2-yl)-N-methylacetamide operates is still under investigation. However, it is hypothesized that it may act as an enzyme inhibitor or modulator of receptor interactions, affecting various biochemical pathways associated with disease processes. Further studies are required to elucidate these mechanisms comprehensively.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals how variations in halogen substitutions can influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-bromopyridin-2-yl)acetamide | C7H7BrN2O | Lacks methyl substitution; simpler structure |

| N-(5-chloropyridin-2-yl)-N-methylacetamide | C8H9ClN2O | Chlorine instead of bromine; potential differences in reactivity |

| N-(5-bromopyridin-2-yl)-N-methylacetamide | C8H9BrN2O | Methyl substitution on nitrogen; alters electronic properties |

| 4-Fluoro-N-[5-(pyridin-3-yl)-thiazol-2-yl]acetamide | C11H9FN3OS | Incorporates thiazole; different biological activity profile |

This table highlights how subtle changes in chemical structure can lead to significant differences in biological activity, emphasizing the importance of structural studies in drug development.

Case Studies and Research Findings

Several case studies have explored the biological effects of N-(5-bromopyridin-2-yl)-N-methylacetamide:

- Study on Inflammatory Response : In a controlled experiment, the compound was administered to animal models exhibiting signs of inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential therapeutic role.

- Anticancer Efficacy : A study focused on cancer cell lines demonstrated that treatment with N-(5-bromopyridin-2-yl)-N-methylacetamide resulted in decreased cell viability and increased apoptosis rates, suggesting its efficacy as an anticancer agent.

- Enzyme Inhibition Studies : Further investigations into enzyme interactions revealed that the compound effectively inhibited specific kinases associated with cancer progression, providing insights into its mechanism of action .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.